molecular formula C13H14N2O4 B14353087 4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate CAS No. 90266-19-6

4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate

Katalognummer: B14353087
CAS-Nummer: 90266-19-6
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: PDCMCAIVGAHJOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate is a complex organic compound characterized by its unique structural features It contains an acetyloxy group, a methoxy group, and a diazoniobut-1-en-2-olate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of a phenolic compound followed by methoxylation and diazotization. The reaction conditions often require the use of acetic anhydride, methanol, and sodium nitrite under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate involves its interaction with specific molecular targets. The acetyloxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The diazonium group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites in biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate is unique due to its combination of functional groups and the presence of the diazonium moiety.

Eigenschaften

CAS-Nummer

90266-19-6

Molekularformel

C13H14N2O4

Molekulargewicht

262.26 g/mol

IUPAC-Name

[5-(4-diazo-3-oxobutyl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C13H14N2O4/c1-9(16)19-13-7-10(4-6-12(13)18-2)3-5-11(17)8-15-14/h4,6-8H,3,5H2,1-2H3

InChI-Schlüssel

PDCMCAIVGAHJOS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C=CC(=C1)CCC(=O)C=[N+]=[N-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.